2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
“2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine” is a chemical compound that belongs to the class of organic compounds known as azides . It is characterized by the presence of an azide group (-N3) attached to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . Attached to this ring is an azidomethyl group (-CH2N3) and a 1H-pyrazol-3-yl group .Scientific Research Applications
Coordination Chemistry and Biological Sensing
Derivatives of pyrazolylpyridines, similar to 2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine, have been extensively studied as ligands in coordination chemistry. These compounds have shown significant advantages and some disadvantages compared to the more widely investigated terpyridines. Highlights include their use in creating luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Photoinduced Proton Transfer
Studies on pyrazolylpyridine derivatives have uncovered their ability to exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer, which are important for understanding their photochemical behavior and potential applications in photochemistry and molecular sensing (Vetokhina et al., 2012).
Antiproliferative Activity
The synthesis of tetrasubstituted 2H-pyrazolo[4,3-c]pyridines, achieved through a process involving 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles, has led to compounds with low micromolar antiproliferative activity against various cancer cell lines. These compounds have been found to induce apoptosis, highlighting their potential in cancer research (Razmienė et al., 2021).
Organic Light-Emitting Diodes (OLEDs)
Pyrazolylpyridine derivatives have been utilized in the development of OLED materials. For instance, novel organic compounds synthesized using these derivatives as ancillary ligands in heteroleptic iridium(III) complexes have demonstrated high thermal stability and good electroluminescent performance, making them suitable for application in polymer OLEDs (Tang et al., 2014).
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been reported to exhibit a broad range of biological and pharmacological activities . They have been known to interact with various biological targets, including enzymes and receptors, leading to diverse biological responses .
Mode of Action
It can be inferred from related compounds that it may interact with its targets in a way that alters their function, leading to changes in cellular processes . The presence of the pyridine ring in the compound could potentially influence its reactivity and interaction with biological targets .
Biochemical Pathways
For instance, they are oxidation products of nicotinamide, its methylated form, and its ribosylated form .
Pharmacokinetics
Similar compounds, such as aminopyralid, a pyridine carboxylic acid active ingredient, are known to provide systemic control of target species and offer soil residual activity to extend control .
Result of Action
Related compounds, such as imidazopyridine derivatives, have been reported to exhibit a broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities .
Action Environment
It is known that environmental factors such as ph, temperature, and presence of other substances can influence the action and stability of similar compounds .
properties
IUPAC Name |
2-[4-(azidomethyl)-1H-pyrazol-5-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c10-15-13-6-7-5-12-14-9(7)8-3-1-2-4-11-8/h1-5H,6H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAICHRPULIQTMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.